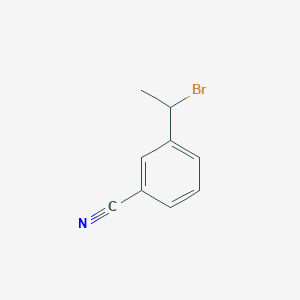

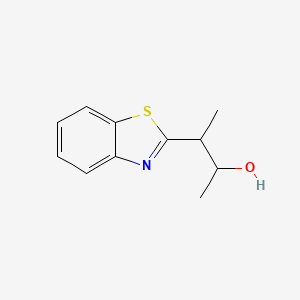

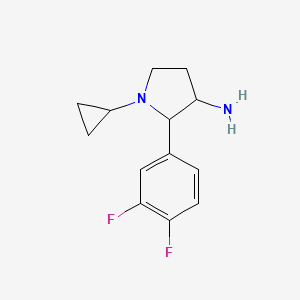

![molecular formula C13H23NO4 B1529516 Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate CAS No. 1445951-75-6](/img/structure/B1529516.png)

Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate

Vue d'ensemble

Description

Racemic mixtures are 50:50 mixtures of two enantiomers . They are mirror images of each other and rotate plane-polarized light in an equal but opposite direction, making them optically inactive .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a racemate with an enantiomerically pure chiral reagent, giving a mixture of diastereomers . These can be separated due to their different physical properties .Molecular Structure Analysis

The compound belongs to the class of organic compounds known as cyclic peptides . These are compounds containing a cyclic moiety bearing a peptide backbone .Chemical Reactions Analysis

As noted earlier, chiral compounds synthesized from achiral starting materials and reagents are generally racemic . Separation of racemates into their component enantiomers is a process called resolution .Physical And Chemical Properties Analysis

Enantiomers have identical physical properties, such as solubility and melting point . Diastereomers, on the other hand, have different physical properties .Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have developed synthesis pathways for spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, highlighting their potential for creating biologically active heterocycles. These synthetic strategies enable the production of isomeric condensation products, opening avenues for further pharmacological exploration (Moskalenko & Boev, 2012).

Enantioselective Synthesis

The concept of thermodynamically controlled deracemization has been applied to achieve enantioselective synthesis of significant compounds like (R)-α-lipoic acid, demonstrating the ability to convert racemic mixtures to high-purity enantiomers. This approach underscores the importance of racemic compounds in facilitating the synthesis of enantiomerically pure substances, which are crucial for various biochemical applications (Kaku et al., 2010).

Enzymatic Resolution

The enzymatic resolution of racemic mixtures to obtain optically pure compounds is another significant application. For instance, the separation of enantiomers of 3-hydroxy-4-(tosyloxy)butanenitrile using lipases has been employed for the synthesis of biologically relevant molecules such as (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the versatility of racemic compounds in enzymatic resolution processes (Kamal, Khanna, & Krishnaji, 2007).

Novel Compound Synthesis

The development of efficient synthetic routes to bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exemplifies the utility of racemic-(3R,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate and related compounds in accessing new chemical spaces. These synthetic methodologies facilitate the exploration of novel compounds with potential applications in medicinal chemistry and drug development (Meyers et al., 2009).

Conformational and Structural Studies

Spirocyclic compounds also play a critical role in conformational and structural studies, aiding in the understanding of molecular architecture and its implications on functionality. The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides, for example, provide insights into peptide mimicry and molecular design (Fernandez et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, which are involved in a variety of physiological functions, including pain sensation, mood, and inflammation .

Mode of Action

this compound acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from hydrolyzing fatty acid amides . This results in an increase in the concentration of these molecules, enhancing their physiological effects .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system . This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and inflammation. By inhibiting FAAH, the compound increases the concentration of endocannabinoids, molecules that activate cannabinoid receptors .

Pharmacokinetics

The pharmacokinetic properties of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids . This can enhance the physiological effects of these molecules, potentially leading to pain relief, mood enhancement, and reduced inflammation .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s interaction with faah and its overall effectiveness .

Analyse Biochimique

Biochemical Properties

Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate plays a role in biochemical reactions as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. The compound interacts with FAAH by binding to its active site, thereby inhibiting its activity and leading to an accumulation of fatty acid amides . This interaction is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving fatty acid amides. The compound’s inhibition of FAAH leads to increased levels of fatty acid amides, which can impact gene expression and cellular metabolism . These changes may result in altered cellular responses, such as reduced inflammation or enhanced neuroprotection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FAAH. The compound binds to the active site of FAAH, inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation . Additionally, the compound may influence gene expression by modulating signaling pathways that are regulated by fatty acid amides.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid amide metabolism. The compound interacts with FAAH, an enzyme that hydrolyzes fatty acid amides into their corresponding acids . By inhibiting FAAH, the compound affects the metabolic flux and levels of fatty acid amides, which can have downstream effects on various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can affect its localization and accumulation . Understanding these factors is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILGESIHSOUCBM-MFKMUULPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

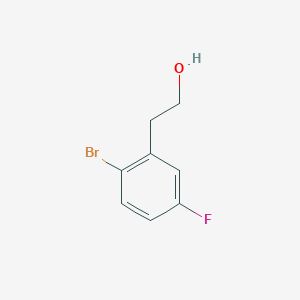

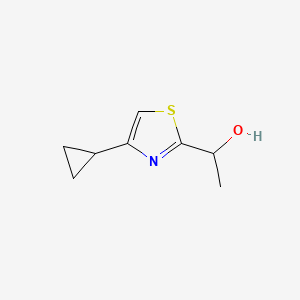

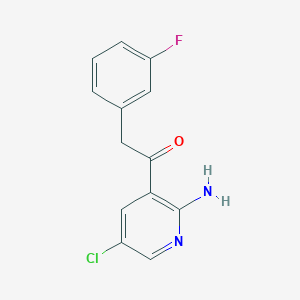

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

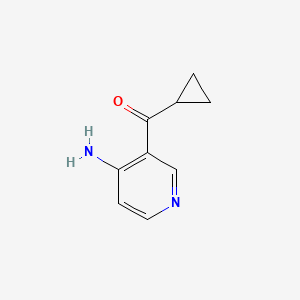

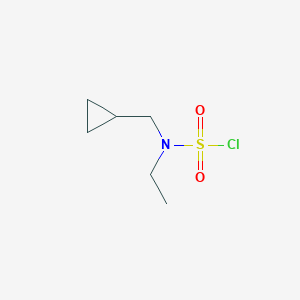

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

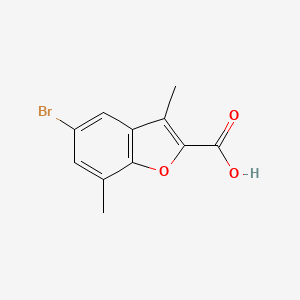

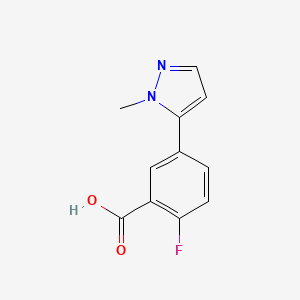

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)